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Cat. No.: B050945 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Solifenacin Succinate
EP Impurity G, a critical substance in the quality control of the active pharmaceutical

ingredient (API) Solifenacin Succinate. This document details its chemical identity, formation

pathways, and analytical methodologies for its detection and quantification, presenting data in

a structured format for ease of reference.

Introduction to Solifenacin and Impurity G
Solifenacin Succinate is a competitive muscarinic receptor antagonist used for the treatment of

overactive bladder (OAB).[1] As with any pharmaceutical compound, controlling impurities is

paramount to ensure the safety and efficacy of the final drug product. The European

Pharmacopoeia (EP) lists several impurities of Solifenacin, among which Impurity G is of

significant interest due to its close structural relationship to the active molecule.

Solifenacin Succinate EP Impurity G is the (1R, 3'R)-isomer of Solifenacin.[1][2] Its presence

in the final API is primarily due to non-stereospecific synthesis or racemization during the

manufacturing process.[1] Rigorous analytical control is therefore essential to ensure that its

levels are within the stringent limits set by regulatory bodies such as the International Council

for Harmonisation (ICH).[1]
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Chemical and Physical Properties
A clear identification of Solifenacin Succinate EP Impurity G is fundamental for its effective

control. The key chemical and physical properties are summarized in the table below.

Property Value Source

Chemical Name

(3R)-1-Azabicyclo[2.2.2]octan-

3-yl (1R)-1-phenyl-3,4-

dihydroisoquinoline-2(1H)-

carboxylate

[1][3][4][5][6]

Synonyms
(1R,3'R)-Solifenacin,

Solifenacin (R,R)-Isomer
[7][8]

CAS Number 740780-79-4 (free base) [1][3][4][6][8][9][10]

Molecular Formula C₂₃H₂₆N₂O₂ [3][4][8][9]

Molecular Weight 362.46 g/mol [3][9]

Succinate Salt CAS 862207-70-3 [7][11]

Succinate Salt Formula C₂₇H₃₂N₂O₆ [7]

Succinate Salt MW 480.55 g/mol [7]

Below is a diagram illustrating the chemical structure of Solifenacin Succinate EP Impurity G.

Chemical Structure of Solifenacin Succinate EP Impurity G

Solifenacin_Impurity_G

Click to download full resolution via product page
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Caption: Chemical Structure of Solifenacin Succinate EP Impurity G.

Formation and Synthesis
Solifenacin Succinate EP Impurity G is primarily formed during the synthesis of Solifenacin.

The synthesis involves the coupling of two chiral building blocks: (1S)-1-phenyl-1,2,3,4-

tetrahydroisoquinoline and (R)-3-quinuclidinol. The formation of the undesired (1R, 3'R)-isomer

(Impurity G) can occur if the stereochemical integrity of the chiral centers is not maintained

throughout the manufacturing process.[1]

The choice of solvents and reaction conditions plays a crucial role in preventing racemization

and the subsequent formation of stereoisomeric impurities like Impurity G.[1] While specific

details of commercial synthesis are proprietary, the general pathway leading to the potential

formation of Impurity G is understood.

The diagram below illustrates the conceptual pathway for the formation of Solifenacin and

Impurity G.
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Conceptual Formation Pathway
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Caption: Conceptual pathway for the formation of Solifenacin and Impurity G.

Analytical Methodologies
The quantification of Solifenacin Succinate EP Impurity G is critical for quality control. High-

Performance Liquid Chromatography (HPLC) is the most common technique employed for this
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purpose.[1]

European Pharmacopoeia HPLC Method
The European Pharmacopoeia outlines a specific method for the determination of isomeric

purity of Solifenacin Succinate. This method is designed to separate Solifenacin from its

stereoisomers, including Impurity G.

Experimental Protocol:

Column: Chiral stationary phase (e.g., CHIRALPAK® AD-H).[12]

Mobile Phase: A mixture of heptane, anhydrous ethanol, and diethylamine (e.g., 800:200:0.1

v/v/v).[12]

Flow Rate: Typically around 0.8 mL/min.[12]

Column Temperature: 35°C.[12]

UV Detection: 220 nm.[12]

Injection Volume: 10 µL.[12]

System Suitability:

The method's suitability is confirmed by analyzing a reference solution containing Solifenacin

and its impurities F, G, and H. The relative retention time (RRT) is a key parameter for peak

identification.
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Compound Relative Retention Time (RRT)

Solifenacin 1.00 (retention time ~17 min)

Impurity F ~0.7

Impurity H ~0.76

Impurity G ~0.84

Data sourced from the European

Pharmacopoeia method.[12]

The resolution between the peaks of impurities F and H should be at least 1.5, and the peak-to-

valley ratio between the peaks of Impurity G and Impurity H should be at least 10.[12]

The following diagram outlines the general workflow for the HPLC analysis of Solifenacin

impurities.
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HPLC Analysis Workflow
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Caption: General workflow for HPLC analysis of Solifenacin impurities.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b050945?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stability and Degradation
Forced degradation studies are essential to understand the stability of a drug substance and to

develop stability-indicating analytical methods. While Solifenacin Succinate is susceptible to

degradation under basic and oxidative conditions, the formation of Impurity G as a degradant is

not a primary pathway.[1] Its formation is more closely linked to the synthetic process.

Summary of Stability Data:

Condition Observation Impurity G Formation

Thermal Stress

Impurity G shows reduced

thermal stability compared to

the active (S,R) stereoisomer,

with degradation initiating at

temperatures above 95°C.[9]

Moderate degradation at

105°C for 72 hours results in

Impurity G formation ranging

from 0.03-0.12% by weight.[9]

Oxidative Stress

Impurity G demonstrates

enhanced oxidative

susceptibility, with only 65-70%

remaining after 24 hours of

exposure.[9]

Under oxidative conditions (3%

H₂O₂ at 25°C), Impurity G

formation ranges from 0.08-

0.20% by weight.[9]

Conclusion
Solifenacin Succinate EP Impurity G is a critical process-related impurity that requires

careful monitoring to ensure the quality and safety of the final drug product. Its control is

achieved through stereoselective synthesis and validated analytical methods, primarily chiral

HPLC, as outlined in the European Pharmacopoeia. A thorough understanding of its formation

and analytical behavior is essential for researchers, scientists, and drug development

professionals working with Solifenacin Succinate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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